3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
Description
3-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core linked via a sulfonyl group to a 4-(3-methylphenyl)piperazine moiety.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-17-6-5-9-19(16-17)24-11-13-25(14-12-24)30(27,28)20-10-15-29-21(20)22(26)23-18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSIRMQCNJYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis. The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity.
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development.
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. This suggests that the compound is effective in inhibiting the growth and replication of the bacteria at these concentrations.
Biological Activity
The compound 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Thiophene-2-carboxamide
- Substituents : A piperazine moiety with a 3-methylphenyl group and a sulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 366.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The compound exhibits biological activity primarily through modulation of neurotransmitter systems, particularly the serotonin and dopamine pathways. The piperazine ring is known for its ability to interact with various receptors, including:
- Serotonin Receptors : Potential antagonist activity.
- Dopamine Receptors : Possible modulation effects that may influence mood and behavior.
Therapeutic Potential
Research indicates that this compound may have applications in treating conditions such as:
- Anxiety Disorders : By modulating serotonin pathways.
- Depression : Through dopamine receptor interactions.
- Pain Management : As suggested by its structural similarities to known analgesics.
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on [(35)S]GTPγS binding assays, indicating that it may act as a selective antagonist at certain opioid receptors, contributing to pain relief mechanisms without significant side effects associated with traditional opioids .
- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in rodent models, supporting its potential use as an anxiolytic agent.
- Comparative Analysis : A comparative study with other piperazine derivatives showed that this specific compound exhibited enhanced receptor selectivity and potency, making it a candidate for further development in psychiatric treatments .
Table 2: Summary of Biological Studies
| Study Type | Findings |
|---|---|
| In Vitro | Antagonist at opioid receptors |
| In Vivo | Reduced anxiety-like behaviors in rodents |
| Comparative | Enhanced potency compared to similar compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other piperazine-based derivatives. Below is a detailed comparison based on structural features, synthesis strategies, and inferred pharmacological properties:
Key Observations:
Linker Group Impact: The sulfonyl linker in the target compound likely enhances polarity and metabolic stability compared to alkyl or direct-bonded analogs (e.g., compounds 14, 16, 18). Alkyl-linked compounds (e.g., 14, 16) may exhibit greater flexibility, possibly enhancing receptor binding but reducing metabolic half-life.
Piperazine Substituent Effects :
- 3-Methylphenyl (target compound) vs. 3-hydroxyphenyl (14) or 3-methoxyphenyl (18):
- Hydroxyl or methoxy groups introduce hydrogen-bonding capacity, which may improve receptor affinity but reduce stability .
Synthesis Complexity :
- The target compound’s synthesis (unreported yield) likely involves sulfonylation steps similar to compound 14’s HBTU-mediated coupling, but with thiophene-2-carboxylic acid as a starting material.
- Compound 18’s higher yield (~60–70%) reflects simpler direct bonding, while multi-step syntheses (e.g., compound 16) result in lower yields (~40–50%) .
Pharmacological and Physicochemical Inference
While direct activity data for the target compound is unavailable, insights can be drawn from analogs:
- Receptor Binding: Piperazine derivatives often target monoamine receptors (e.g., 5-HT1A, D2). The 3-methylphenyl group may favor dopamine receptor interactions, whereas hydroxylated analogs (e.g., 14, 16) might prefer serotonin receptors .
- Kinase Inhibition : Thiophene-carboxamide cores are associated with kinase inhibition (e.g., JAK2, EGFR). The sulfonyl group could modulate selectivity compared to benzamide-based compounds .
- Solubility : Calculated logP values (estimated using fragment-based methods) suggest the target compound has moderate lipophilicity (logP ~3.5), balancing solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
